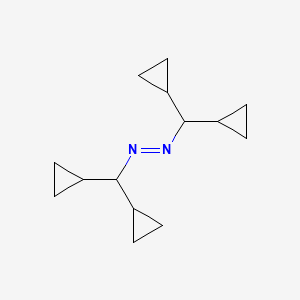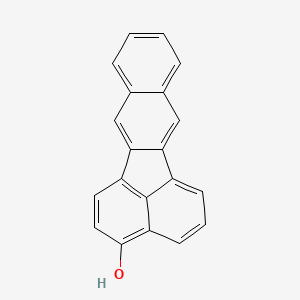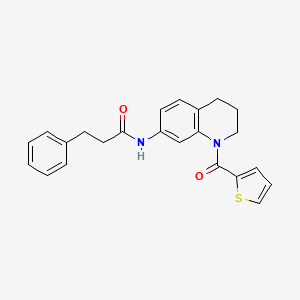
1,4,5,6-TETRAHYDROPYRIMIDIN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydropyrimidin-4-ol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their interesting pharmacological properties and potential applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C4H8N2O, and it has a molecular weight of 100.12 g/mol.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction: Another approach is the selective reduction of pyrimidines.
Ring Expansion Chemistry: This method includes the ring expansion of cyclopropanes, aziridines, and azetidines to form the tetrahydropyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form fully saturated derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the tetrahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fully saturated tetrahydropyrimidine derivatives.
Substitution: Substituted tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
1,4,5,6-Tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,4,5,6-Tetrahydropyrimidin-4-ol can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydropyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
1,2,3,4-Tetrahydropyrimidine: Differs in the position of the double bonds within the ring.
1,4,5,6-Tetrahydropyridazine: Contains a nitrogen atom at the 2-position instead of the 4-position.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties compared to other tetrahydropyrimidine derivatives .
Propriétés
Numéro CAS |
100580-09-4 |
|---|---|
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
1,4,5,6-tetrahydropyrimidin-6-ol |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h3-4,7H,1-2H2,(H,5,6) |
Clé InChI |
CBZAWTCKVPZIOB-UHFFFAOYSA-N |
SMILES |
C1CN=CNC1O |
SMILES canonique |
C1CN=CNC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B3044865.png)




![1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-](/img/structure/B3044874.png)



![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)



